4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline
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Overview
Description
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃O₂S and a molecular weight of 337.37 g/mol This compound is known for its unique structure, which includes a trifluoroethyl group attached to a piperazine ring, and a sulfonyl group linked to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent under controlled conditions.
Introduction of the Trifluoroethyl Group: The piperazine intermediate is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to introduce the trifluoroethyl group.
Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl-piperazine intermediate.
Coupling with Aniline: Finally, the sulfonyl-piperazine intermediate is coupled with 4-methylaniline under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in binding to target proteins, influencing their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}phenol: Contains a phenol group instead of an aniline moiety.
Uniqueness
4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the piperazine and sulfonyl groups provide versatile sites for chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c1-10-2-3-11(17)8-12(10)22(20,21)19-6-4-18(5-7-19)9-13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSWPGQYRLVQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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